3-Fluorobenzophenone
Overview
Description
3-Fluorobenzophenone is an organic compound with the molecular formula C13H9FO. It is a white crystalline powder that is soluble in organic solvents. This compound is commonly used in organic chemistry as a starting material for the synthesis of various other compounds.
Mechanism of Action
Target of Action
It’s known that benzophenones can interact with various biological targets depending on their specific substitutions .
Mode of Action
The mode of action of 3-Fluorobenzophenone involves a photosubstitution reaction in acidic aqueous solutions . The process is a two-step one, involving a meta-hydration intermediate. The protonation of the ketone is a crucial precursor step for further photochemical reactions .
Biochemical Pathways
The photosubstitution reaction it undergoes could potentially influence various biochemical pathways, depending on the environmental conditions and the presence of other compounds .
Result of Action
The compound’s photosubstitution reaction in acidic aqueous solutions could potentially lead to various molecular and cellular changes .
Action Environment
The action of this compound is influenced by environmental factors such as the acidity of the solution and the presence of light, which triggers its photosubstitution reaction . The efficiency of this reaction can vary under specific conditions .
Biochemical Analysis
Biochemical Properties
3-Fluorobenzophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. This interaction can affect the metabolism of other substrates processed by cytochrome P450 enzymes .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. Additionally, this compound can alter the expression of genes related to oxidative stress and apoptosis, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. For instance, this compound can bind to the active site of cytochrome P450 enzymes, leading to changes in the enzyme’s conformation and activity. This binding can result in either inhibition or activation of the enzyme, depending on the specific enzyme and the context of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while higher doses can lead to toxicity and adverse effects. Studies in animal models have shown that high doses of this compound can cause neurobehavioral impairments, oxidative stress, and damage to various organs. The threshold effects observed in these studies indicate that there is a dose-dependent relationship between this compound exposure and its toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including its degradation and biotransformation. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. One of the primary pathways involves the hydroxylation of this compound to form hydroxylated metabolites, which can be further conjugated with glucuronic acid or sulfate for excretion. These metabolic pathways are crucial for the detoxification and elimination of this compound from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. The compound can localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the presence of a nuclear localization signal can direct this compound to the nucleus, where it can interact with nuclear proteins and influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluorobenzophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of fluorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. For example, the reaction between o-fluorobenzoyl chloride and parachloroanilinum under the action of zinc chloride has been reported to produce high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Fluorobenzophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Fluorobenzoic acid.
Reduction: Fluorobenzhydrol.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
3-Fluorobenzophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals
Comparison with Similar Compounds
Benzophenone: Similar in structure but lacks the fluorine atom.
4-Fluorobenzophenone: Similar but with the fluorine atom in the para position.
2-Fluorobenzophenone: Similar but with the fluorine atom in the ortho position
Uniqueness: 3-Fluorobenzophenone is unique due to the position of the fluorine atom in the meta position, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in physical properties, chemical reactivity, and biological activity compared to its isomers .
Properties
IUPAC Name |
(3-fluorophenyl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIYZALOQBXNLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381403 | |
Record name | 3-Fluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345-69-7 | |
Record name | 3-Fluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluorobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-Fluorobenzophenone unique in its photochemical reactivity compared to other halogenated benzophenone derivatives?
A1: this compound exhibits a unique photochemical reaction called "photosubstitution" in acidic aqueous solutions. [, ] This reaction involves the replacement of the fluorine atom with a hydroxyl group upon light irradiation. The efficiency of this reaction is influenced by factors like solution acidity, the nature and position of the halogen substituent, and the presence of other substituents on the benzophenone ring. [, ] For instance, studies comparing this compound with 3-hydroxymethyl-3'-fluorobenzophenone and 3-fluoro-3'-methylbenzophenone revealed that electron-donating groups like hydroxyl can enhance the photosubstitution reaction by stabilizing key reactive intermediates. []
Q2: What is the mechanism behind the photosubstitution reaction observed in this compound?
A2: Research using femtosecond transient absorption spectroscopy and nanosecond time-resolved resonance Raman spectroscopy, supported by DFT calculations, revealed a two-step mechanism for the photosubstitution of this compound. [] The process starts with the protonation of the carbonyl group in acidic solution, forming an excited triplet protonated species. This protonated species then undergoes a photochemical reaction leading to a meta-hydration intermediate, where water adds to the benzene ring. Subsequent steps involve the elimination of hydrogen fluoride and proton transfer, ultimately yielding the hydroxyl-substituted benzophenone product. []
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